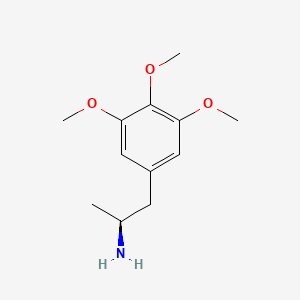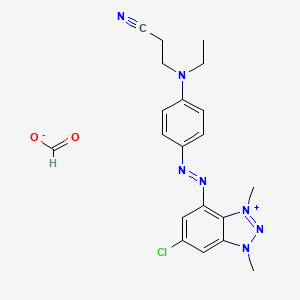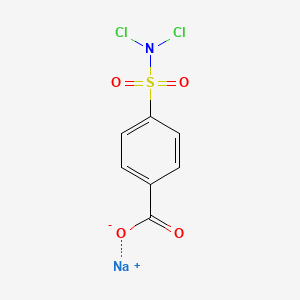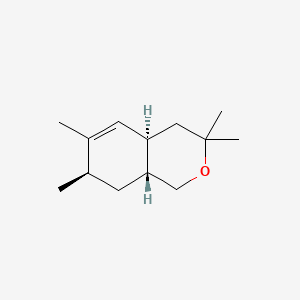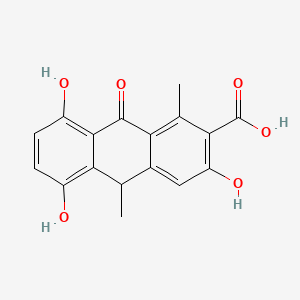
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that combines an imidazole ring with an isoquinoline moiety. This compound is known for its broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline typically involves the use of metal reagents or catalysts. One common method is the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters, catalyzed by Cp*RhIII . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the compound. Industrial production methods often focus on optimizing yield, reducing costs, and improving product selectivity and purity .
Analyse Chemischer Reaktionen
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer, antibacterial, and antiviral activities. The compound’s ability to inhibit topoisomerase I and cyclic AMP-dependent protein kinase (PKA) catalytic subunit makes it a promising candidate for drug development . Additionally, its unique structure and properties make it useful in various industrial applications, such as the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its inhibition of topoisomerase I interferes with DNA replication and transcription, leading to cell death in cancer cells. Similarly, its inhibition of PKA affects various cellular processes, including metabolism, cell division, and apoptosis . The compound’s fluorine atom enhances its biological activity by increasing its binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds, such as benzo[4,5]imidazo[2,1-a]isoquinoline and 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine . While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of a fluorine atom.
Eigenschaften
CAS-Nummer |
61001-09-0 |
|---|---|
Molekularformel |
C17H11FN2 |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H11FN2/c18-14-7-5-13(6-8-14)16-11-20-10-9-12-3-1-2-4-15(12)17(20)19-16/h1-11H |
InChI-Schlüssel |
NROCNRLEWWJNJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


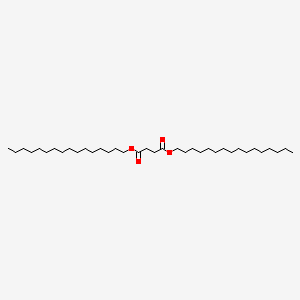
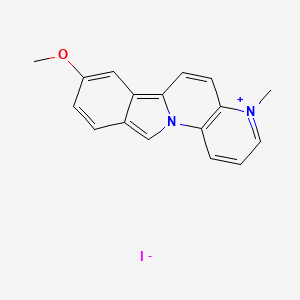
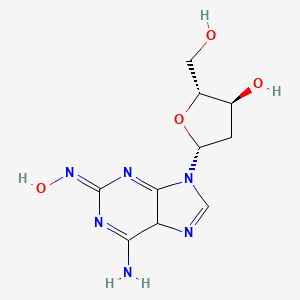
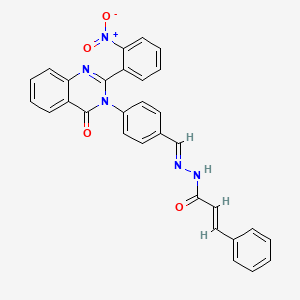
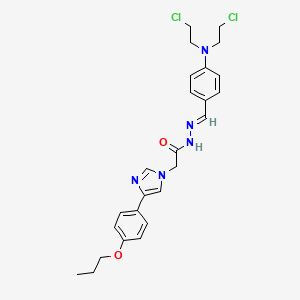
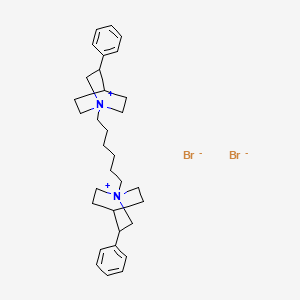
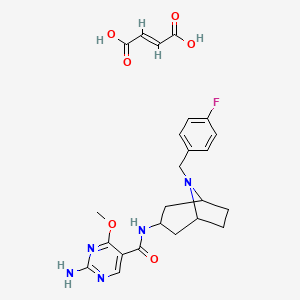
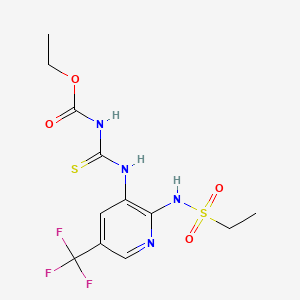
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
